molecular formula C11H9BrN2O2S2 B5086832 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide CAS No. 5969-42-6

5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide

Cat. No. B5086832
CAS RN: 5969-42-6
M. Wt: 345.2 g/mol
InChI Key: BOIHQZJHZWNYLO-UHFFFAOYSA-M
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Description

5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes involved in the growth and development of cancer cells. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide has various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes involved in the growth and development of cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their destruction. The compound has also been found to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide in lab experiments is its potent anti-cancer properties. This makes it a potential candidate for the development of new cancer treatments. Additionally, the compound has antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound can be toxic to cells at high concentrations, making it difficult to determine the optimal dosage for use in experiments.

Future Directions

There are several future directions for the research on 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide. One area of research could focus on the development of new cancer treatments using this compound. Additionally, research could be conducted to determine the optimal dosage and administration method for use in cancer treatments. Another area of research could focus on the development of new antibiotics using this compound. Finally, research could be conducted to determine the potential side effects of using this compound in lab experiments.

Synthesis Methods

The synthesis of 5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide involves the reaction of 4-nitroaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with bromine to obtain the final compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide has been found to have various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-(4-nitrophenyl)-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N2O2S2.BrH/c14-13(15)9-3-1-8(2-4-9)10-7-17-11-12(10)5-6-16-11;/h1-4,7H,5-6H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIHQZJHZWNYLO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=[N+]1C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387037
Record name AC1MEIVF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5969-42-6
Record name AC1MEIVF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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